2,4-Dichloro-6-(methoxy-d3)-pyridine
Description
2,4-Dichloro-6-(methoxy-d3)-pyridine is a deuterated pyridine derivative featuring chlorine atoms at the 2- and 4-positions and a trideuterated methoxy group (-OCD₃) at the 6-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a stable isotopic label, enabling detailed metabolic and mechanistic studies via techniques like mass spectrometry and NMR . Its deuterated methoxy group minimizes metabolic degradation while retaining electronic properties similar to non-deuterated analogs, making it valuable for tracing reaction pathways and pharmacokinetics.
Properties
CAS No. |
1185313-52-3 |
|---|---|
Molecular Formula |
C6H5Cl2NO |
Molecular Weight |
181.03 g/mol |
IUPAC Name |
2,4-dichloro-6-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3/i1D3 |
InChI Key |
DHWHMXYTPKDBSY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=CC(=C1)Cl)Cl |
Canonical SMILES |
COC1=NC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(methoxy-d3)-pyridine typically involves the chlorination of 6-methoxypyridine followed by the introduction of deuterium atoms. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methoxy group is then deuterated using deuterated methanol (CD3OD) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 2,4-Dichloro-6-(methoxy-d3)-pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuteration step is particularly critical and requires the use of high-purity deuterated methanol and efficient catalysts to achieve the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(methoxy-d3)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. Reaction conditions typically involve heating in a suitable solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 2,4-diamino-6-(methoxy-d3)-pyridine and 2,4-dithio-6-(methoxy-d3)-pyridine.
Oxidation Reactions: Products include 2,4-dichloro-6-(formyl-d3)-pyridine and 2,4-dichloro-6-(carboxy-d3)-pyridine.
Reduction Reactions: Products include 2,4-dichloro-6-(methoxy-d3)-piperidine.
Scientific Research Applications
2,4-Dichloro-6-(methoxy-d3)-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a deuterated internal standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other deuterated compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(methoxy-d3)-pyridine is primarily related to its role as a deuterated compound. The presence of deuterium atoms affects the compound’s physical and chemical properties, such as bond strength and reaction kinetics. In biological systems, the deuterium atoms can influence metabolic pathways and enzyme interactions, leading to altered pharmacokinetics and potentially improved drug efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Reactivity
Pyridine derivatives with dichloro and alkoxy substituents exhibit distinct reactivity based on substituent positions and electronic effects. Below is a comparative analysis:
Table 1: Structural and Reactivity Comparison
Positional Isomerism and Spectroscopic Properties
Positional isomerism significantly impacts physicochemical properties. For example:
- 2,4-Dichloro-6-(4-methoxyphenyl)pyridine (8a) and 2,4-Dichloro-3-(4-methoxyphenyl)pyridine (8b) ():
- 8a exhibits a singlet at δ 8.34 ppm (¹H NMR) for the pyridine proton, while 8b shows a doublet at δ 8.28 ppm (J = 5.3 Hz) due to differing aromatic coupling .
- The para-methoxyphenyl group in 8a enhances electron density at the 6-position, favoring nucleophilic aromatic substitution (NAS) at the 4-chloro site.
Functional Group Effects
- Deuterated Methoxy (-OCD₃) vs. Trichloromethyl (-CCl₃): The -OCD₃ group in 2,4-Dichloro-6-(methoxy-d3)-pyridine reduces metabolic cleavage compared to non-deuterated analogs, while the -CCl₃ group in 2,4-Dichloro-6-(trichloromethyl)pyridine increases electrophilicity, enabling chlorination reactions .
- Fluorine Substitution:
Research Findings and Key Data
- Synthetic Yields:
- Metabolic Stability: Deuteration in 2,4-Dichloro-6-(methoxy-d3)-pyridine extends half-life in murine models by 2–3× compared to non-deuterated analogs, critical for in vivo tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
